![molecular formula C14H16ClNO2 B7944498 Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B7944498.png)
Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate
描述
Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a prop-2-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)prop-2-yn-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Tert-butyl [3-(4-fluorophenyl)prop-2-yn-1-yl]carbamate
- Tert-butyl [3-(4-methylphenyl)prop-2-yn-1-yl]carbamate
- Tert-butyl [3-(4-bromophenyl)prop-2-yn-1-yl]carbamate
Uniqueness
Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where the chlorophenyl group plays a crucial role in the compound’s activity.
属性
IUPAC Name |
tert-butyl N-[3-(4-chlorophenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMMIMRJBAMQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7944419.png)
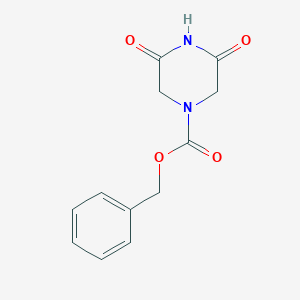
![tert-butyl N-[2-oxo-2-[(5-propan-2-yl-1,3-thiazol-2-yl)amino]ethyl]carbamate](/img/structure/B7944432.png)
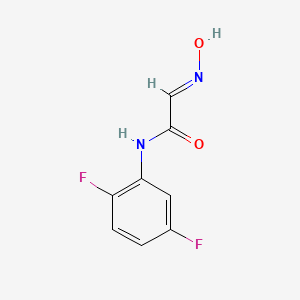
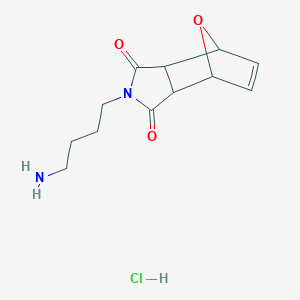
![Tert-butyl 2-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944453.png)
![Ditert-butyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B7944462.png)
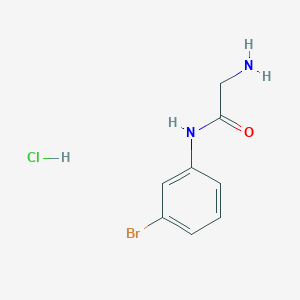
![tert-butyl 4-[[2-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl]piperazine-1-carboxylate](/img/structure/B7944465.png)
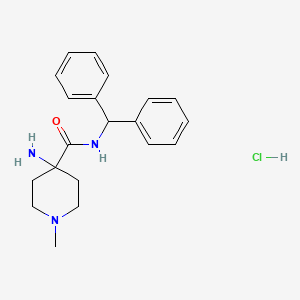
![2-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]propanedinitrile](/img/structure/B7944478.png)
![tert-butyl N-[3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate](/img/structure/B7944491.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B7944501.png)
![3-[3-(azetidin-3-yl)-6-oxo-2,5-dihydro-1H-1,2,4-triazin-5-yl]propanoic acid;hydrochloride](/img/structure/B7944502.png)
